molecular formula C9H12N2 B1590208 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 624734-27-6

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No. B1590208
M. Wt: 148.2 g/mol
InChI Key: LFTZMPMTTQWRLY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine (TFMTN) is an organic compound that has been studied for its potential applications in scientific research and drug design. It is a heterocyclic compound containing a nitrogen and a carbon atom in its ring structure, and is known for its unique properties. TFMTN has been studied for its potential applications in drug design, as it has been found to show strong affinity for certain drug targets. It has also been studied for its potential use in biochemical and physiological experiments, as it has been found to possess certain biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Expeditious Synthesis Techniques : Guiadeen et al. (2008) discuss an expeditious synthesis of 3-(trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridines, employing microwave irradiation in the process (Guiadeen et al., 2008).
  • Synthesis via Cyclobutene Ring-Opening : Mailyan et al. (2012) developed a method for synthesizing CF3-substituted tetrahydro-1,7-naphthyridines, including cyclic α-amino acid derivatives, through cyclobutene ring-opening of bicyclo[4.2.0]octa-1,6-dienes (Mailyan et al., 2012).
  • Green Synthesis and Antibacterial Activity : Mogilaiah et al. (2015) described a green synthesis approach for similar compounds, noting their application in antibacterial activity (Mogilaiah et al., 2015).

Application in Pharmacology

  • Antivertigo Agents Synthesis : Shiozawa et al. (1984) synthesized methyl homologs of 5,6,7,8-tetrahydro-1,6-naphthyridine for potential use as antivertigo agents (Shiozawa et al., 1984).
  • Inhibitors of Acetylcholinesterase : Vanlaer et al. (2009) synthesized derivatives of 6,8-bridged 5,6,7,8-tetrahydro-1,6-naphthyridines as analogues of huperzine A, exploring their potential as inhibitors of acetylcholinesterase (Vanlaer et al., 2009).

Chemical and Structural Innovations

  • Synthesis of Naphthyridine Scaffolds : Tsuruoka et al. (2020) reported the asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F, a RORγt inverse agonist, demonstrating the compound's potential in diverse applications (Tsuruoka et al., 2020).
  • Multicomponent Synthesis and Structural Diversification : Fayol and Zhu (2005) discussed a multicomponent reaction leading to the synthesis of oxa-bridged tricyclic compounds, showcasing the potential for structural diversification (Fayol & Zhu, 2005).
  • Library Synthesis Using Naphthyridine Scaffolds : Zhou et al. (2008) leveraged the chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds for library synthesis, identifying lead compounds for antituberculosis activity (Zhou et al., 2008).

properties

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)7-3-6-4-13-2-1-8(6)14-5-7/h3,5,13H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKYZZSGAOUFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

CAS RN

624734-27-6
Record name 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624734-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PH Carter - Expert opinion on therapeutic patents, 2013 - Taylor & Francis
Introduction: CC chemokine receptor 2 (CCR2) is a key mediator of the activation and migration of inflammatory monocytes. As such, it has been investigated extensively as a target for …
Number of citations: 38 www.tandfonline.com
M Struthers, A Pasternak - Current topics in medicinal chemistry, 2010 - ingentaconnect.com
Inhibition of CCR2 has been considered as a target for multiple therapeutic diseases including autoimmune disease, atherosclerosis, pain, and metabolic disease, based in part on the …
Number of citations: 110 www.ingentaconnect.com
CA Teleha, S Branum, Y Zhang… - … Process Research & …, 2014 - ACS Publications
The preparation of a chemokine receptor type 2 (CCR-2) antagonist bearing a cyclopenta[b]furan core is described on a 600 g scale. Compared to our previously reported synthesis of …
Number of citations: 7 pubs.acs.org
C Cai, FA Kang, C Hou, JC O'Neill, E Opas… - Bioorganic & medicinal …, 2013 - Elsevier
Novel CCR2 antagonists with a novel 2-aminooctahydrocyclopentalene-3a-carboxamide scaffold were designed. SAR studies led to a series of potent compounds. For example, …
Number of citations: 10 www.sciencedirect.com

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